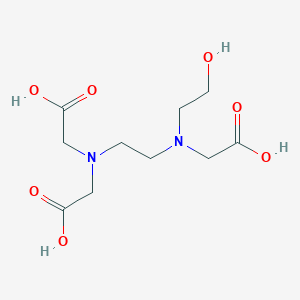

EDTA-OH

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDCARMUOSMFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1330-54-7 (tri-hydrochloride salt), 139-89-9 (tri-hydrochloride salt), 62029-50-9 (tri-potassium salt) | |

| Record name | Hydroxyethylethylenediaminetriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1059737 | |

| Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [Hawley] White odorless powder; [MSDSonline] | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyethylethylenediaminetriacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER AND METHANOL | |

| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLID | |

CAS No. |

150-39-0 | |

| Record name | HEDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylethylenediaminetriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heedta | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)ethylenediaminetriacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R79J91U341 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

159 °C | |

| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH), also known as HEDTA. This powerful chelating agent is of significant interest in various scientific and pharmaceutical applications due to its ability to form stable complexes with a wide range of metal ions.

Core Physicochemical Properties

This compound is a polyamino-carboxylic acid that acts as a hexadentate ligand, binding to metal ions through its nitrogen and oxygen atoms.[1] Its properties are crucial for understanding its function in chelation therapy, analytical chemistry, and as a stabilizer in pharmaceutical formulations.[2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid |

| Synonyms | HEDTA, Heedta, Versenol |

| CAS Number | 150-39-0 |

| Molecular Formula | C₁₀H₁₈N₂O₇ |

| Molecular Weight | 278.26 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 212 °C (decomposes) |

| Solubility | Soluble in water |

| pKa Values | pK₁: 2.39, pK₂: 5.37, pK₃: 9.93 (at 25 °C) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (this compound)

This protocol is based on the general principles of the reaction between an amine and a haloacetic acid.

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Neutralization of Chloroacetic Acid: In a reaction vessel, dissolve chloroacetic acid in distilled water. Slowly add a concentrated solution of sodium hydroxide while cooling the vessel in an ice bath to neutralize the acid, forming sodium chloroacetate (B1199739).

-

Condensation Reaction: To the sodium chloroacetate solution, add N-(2-hydroxyethyl)ethylenediamine. Heat the mixture to approximately 60-70°C for several hours with constant stirring.

-

Second Stage of Condensation: Raise the temperature to 80-90°C and continue the reaction for an additional 2-4 hours to ensure complete condensation.

-

Acidification: After the reaction is complete, cool the solution and slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 1.8. This will precipitate the this compound acid.

-

Isolation and Purification: Collect the precipitated this compound by filtration. Wash the crude product with cold distilled water to remove any unreacted starting materials and salts.

-

Recrystallization: Dissolve the crude this compound in a minimum amount of hot water and then recrystallize by adding ethanol and allowing the solution to cool slowly.

-

Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a temperature below 100°C.

Determination of Solubility

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

Purified this compound

-

Distilled water (or other solvent of interest)

-

Shaker water bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of purified this compound to a known volume of distilled water in a sealed flask.

-

Place the flask in a shaker water bath maintained at a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge a sample of the supernatant to remove any undissolved solid particles.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility from the concentration of the saturated solution.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.

Materials:

-

Purified this compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in distilled water.

-

Add potassium chloride to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in a thermostated vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the alkaline range (e.g., pH 12).

-

Plot the pH values against the volume of NaOH added to obtain the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the inflection points of the first derivative of the titration curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's structure and function.

Caption: Chemical structure of this compound (HEDTA).

Caption: Experimental workflow for determining physicochemical properties.

Caption: Diagram of the metal chelation process by HEDTA.

Caption: Simplified pathway of HEDTA in chelation therapy.

References

An In-Depth Technical Guide to the Synthesis and Purification of N-(2-hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH)

For Researchers, Scientists, and Drug Development Professionals

N-(2-hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH), also known as HEDTA, is a versatile aminopolycarboxylic acid and a structural analogue of the widely used chelating agent, Ethylenediaminetetraacetic acid (EDTA). The presence of a hydroxyethyl group gives it unique solubility and coordination properties, making it a valuable ligand in various applications, including industrial processes, analytical chemistry, and as a component in the synthesis of more complex molecules for medical and research purposes.

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, designed to be a practical resource for laboratory and process development applications.

Synthesis of this compound

The most common and accessible laboratory-scale synthesis of this compound involves the carboxymethylation of N-(2-hydroxyethyl)ethylenediamine using chloroacetic acid in an alkaline medium. This method is analogous to the historical Munz synthesis of EDTA and avoids the use of hazardous cyanide-based reagents.[1][2] The reaction proceeds by the nucleophilic substitution of the chloride in chloroacetate by the amine groups of the starting material.

Experimental Protocol: Carboxymethylation

This protocol outlines the synthesis of this compound from N-(2-hydroxyethyl)ethylenediamine and chloroacetic acid.

-

Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and two addition funnels, dissolve N-(2-hydroxyethyl)ethylenediamine in distilled water.

-

Reagent Preparation:

-

Prepare a solution of chloroacetic acid in distilled water.

-

Prepare a separate concentrated solution of sodium hydroxide (e.g., 50% w/w).

-

-

Reaction Execution:

-

Heat the reactor contents to approximately 80-90°C.

-

Begin the simultaneous, controlled addition of the chloroacetic acid solution and the sodium hydroxide solution. The rate of addition should be managed to keep the reaction temperature below 100°C.

-

Crucially, the pH of the reaction mixture must be maintained in the alkaline range (pH 9-11) throughout the addition. This is achieved by carefully controlling the addition rate of the sodium hydroxide solution.

-

After the additions are complete, maintain the reaction mixture at 90-100°C for an additional 2-4 hours to ensure the reaction goes to completion.

-

-

Product Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This compound is least soluble at its isoelectric point, and acidification will cause it to precipitate out of the solution.

-

Cool the slurry in an ice bath for at least one hour to maximize precipitation.

-

Collect the crude this compound precipitate by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove sodium chloride and other soluble impurities.

-

Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

-

Data Presentation: Synthesis Parameters

| Parameter | Value / Condition | Purpose |

| Molar Ratio | ||

| N-(2-hydroxyethyl)ethylenediamine | 1.0 equivalent | Limiting Reagent |

| Chloroacetic Acid | 3.0 - 3.3 equivalents | Carboxymethylating Agent |

| Sodium Hydroxide | ~6.0 - 6.5 equivalents | Neutralizes HCl byproduct & Chloroacetic Acid |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | Provides activation energy for the reaction |

| pH | 9 - 11 | Keeps amine groups deprotonated for nucleophilic attack |

| Reaction Time | 4 - 8 hours | To ensure reaction completion |

| Isolation | ||

| Precipitation pH | 2 - 3 | To precipitate the zwitterionic product |

| Expected Yield | Variable | Dependent on reaction scale and control |

| Purity (Crude) | Variable | Typically contains NaCl and partially reacted species |

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, partially carboxylated byproducts, and inorganic salts like NaCl. Recrystallization and ion-exchange chromatography are two effective methods.

Purification by Recrystallization

Recrystallization is a robust method that leverages the difference in solubility of the product and impurities with temperature.[3][4]

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the suspension to near boiling with stirring.

-

pH Adjustment: Slowly add a dilute sodium hydroxide solution (e.g., 2 M NaOH) dropwise until the this compound just dissolves. The goal is to form the more soluble sodium salt. Avoid a large excess of NaOH.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).[3]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, re-acidify the solution slowly with HCl to the isoelectric point (pH ~2-3) to precipitate the purified this compound. Slow cooling and acidification promote the formation of larger, purer crystals.

-

Isolation: Cool the mixture in an ice bath to complete the crystallization process. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.[5]

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) separates molecules based on their net charge and is highly effective for removing ionic impurities and partially carboxylated side products.[6][7][8] As an acid with multiple carboxyl groups, this compound is negatively charged at neutral or basic pH and will bind to an anion-exchange resin.

-

Resin Selection and Preparation: Select a strong anion-exchange (Q-type) or weak anion-exchange (DEAE-type) resin.[9] Prepare a column by packing a slurry of the resin. Equilibrate the column by washing it with several column volumes of a low-ionic-strength starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Sample Preparation and Loading: Dissolve the crude this compound in a minimal volume of the starting buffer. Ensure the pH is adjusted so the molecule is charged and fully dissolved. Apply the sample to the top of the equilibrated column.

-

Washing: Wash the column with several column volumes of the starting buffer to elute any unbound or weakly bound impurities (e.g., neutral molecules, cations like Na+).

-

Elution: Elute the bound this compound from the column by increasing the salt concentration of the buffer. This is typically done using a linear gradient of sodium chloride (e.g., 0 to 1.0 M NaCl in the starting buffer). The more tightly bound molecules will elute at higher salt concentrations. Collect fractions throughout the elution process. It should be noted that EDTA derivatives can bind strongly to anion-exchange resins and may require relatively high salt concentrations to elute.[10]

-

Analysis and Isolation: Analyze the collected fractions (e.g., by HPLC or titration) to identify those containing the pure this compound. Pool the pure fractions.

-

Recovery: Recover the product from the pooled fractions by acidification to precipitate the this compound, followed by filtration, washing with cold water, and drying.

Data Presentation: Purification Parameters

| Parameter | Recrystallization | Ion-Exchange Chromatography |

| Principle | Differential solubility | Differential net charge |

| Primary Impurities Removed | Inorganic salts, highly soluble organics | Partially-reacted species, ionic impurities |

| Key Solvent/Buffer | Water | Aqueous Buffers (e.g., Tris, Phosphate) |

| Eluent | N/A | Salt Solution (e.g., NaCl) |

| Throughput | High | Low to Medium |

| Resolution | Moderate | High |

| Typical Purity | >98% (Varies) | >99% (Varies) |

References

- 1. Synthesis of EDTA [chm.bris.ac.uk]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. Ion Exchange Chromatography | Sartorius [sartorius.com]

- 9. Ion Exchange Chromatography [purolite.com]

- 10. Artifact-inducing enrichment of ethylenediaminetetraacetic acid and ethyleneglycoltetraacetic acid on anion exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Claw: A Technical Guide to the Metal Chelation Mechanism of EDTA-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), often referred to as EDTA-OH, is a formidable chelating agent and a significant member of the aminopolycarboxylic acid family. Its unique molecular architecture, which includes three carboxyl groups and a hydroxyethyl (B10761427) moiety, grants it the ability to form stable, water-soluble complexes with a diverse range of metal ions. This characteristic has cemented its utility across various scientific and industrial domains. In the pharmaceutical sciences and drug development, a deep understanding of the thermodynamics governing HEDTA's interactions with biologically pertinent metal ions is paramount for applications such as preventing metal-catalyzed degradation of drug substances and innovating novel metal-based therapeutics. This guide provides a comprehensive technical overview of the core mechanism of metal chelation by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

Core Mechanism of Chelation

The chelation prowess of this compound stems from its capacity to act as a polydentate ligand. The fully deprotonated form of HEDTA possesses a total of six potential donor atoms: two nitrogen atoms and four oxygen atoms (three from the carboxylate groups and one from the hydroxyethyl group). These donor atoms envelop a central metal ion, forming multiple stable, five-membered chelate rings. This phenomenon, known as the "chelate effect," results in a significant increase in the thermodynamic stability of the resulting metal-HEDTA complex compared to complexes formed with monodentate ligands. The coordination number and the geometry of the final complex are influenced by the size, charge, and electronic configuration of the metal ion.

The general equilibrium for the formation of a 1:1 metal-HEDTA complex can be represented as:

Mⁿ⁺ + L³⁻ ⇌ [ML]⁽ⁿ⁻³⁾⁺

Where Mⁿ⁺ is the metal ion and L³⁻ is the fully deprotonated HEDTA ligand. The stability of this complex is quantified by its formation constant (Kf), or more commonly, its logarithm (log K). A higher log K value signifies a more stable complex.

Figure 1: Chelation of a metal ion by this compound.

Quantitative Data: Stability Constants

The stability of metal-HEDTA complexes varies significantly with the metal ion. The following table summarizes the logarithm of the formation constants (log K) for HEDTA with a selection of divalent and trivalent metal ions. It is important to note that these values are typically determined under specific conditions of temperature and ionic strength.

| Metal Ion | Log K |

| Al³⁺ | 14.3 |

| Ba²⁺ | 6.3 |

| Ca²⁺ | 8.3 |

| Co²⁺ | 14.4 |

| Cu²⁺ | 17.4 |

| Fe²⁺ | 12.2 |

| Fe³⁺ | 19.8 |

| Ga³⁺ | 23.1 |

| La³⁺ | 13.2 |

| Mg²⁺ | 7.0 |

| Mn²⁺ | 10.7 |

| Ni²⁺ | 17.0 |

| Pb²⁺ | 15.5 |

| Zn²⁺ | 14.5 |

Note: These values are compiled from various sources and should be considered as representative. For critical applications, it is recommended to consult the NIST Critically Selected Stability Constants of Metal Complexes Database or the IUPAC Stability Constants Database.[1][2][3][4]

Experimental Protocols for Stability Constant Determination

The determination of stability constants is a fundamental aspect of coordination chemistry. Potentiometric titration and spectrophotometry are two of the most common and reliable methods employed for this purpose.

Protocol 1: Potentiometric Titration

This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and HEDTA as it is titrated with a standard solution of a strong base. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.

Materials and Equipment:

-

pH meter with a glass electrode

-

Constant temperature bath

-

Burette

-

Magnetic stirrer

-

Standardized solutions of a strong base (e.g., NaOH)

-

Standardized solutions of the metal salt

-

HEDTA solution of known concentration

-

Background electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Solution Preparation: Prepare a solution containing a known concentration of the metal ion and HEDTA in a thermostatted vessel. The ionic strength is maintained by a background electrolyte.

-

Titration: Titrate the solution with the standardized strong base, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration curve using specialized software that can fit the entire titration data to a model of the equilibria involved.

Figure 2: Potentiometric titration workflow.

Protocol 2: Spectrophotometry (Job's Method of Continuous Variation)

This method is applicable when the formation of the metal-HEDTA complex results in a change in the absorbance of the solution in the UV-Visible region. Job's method is used to determine the stoichiometry of the complex.

Materials and Equipment:

-

UV-Visible spectrophotometer

-

Matched quartz cuvettes

-

Stock solutions of the metal salt and HEDTA of the same molar concentration

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-HEDTA complex.

-

Solution Series Preparation: Prepare a series of solutions where the total moles of metal and HEDTA are constant, but their mole fractions vary. For example, in a total volume of 10 mL, the volume of the metal solution can range from 0 to 10 mL, while the volume of the HEDTA solution ranges from 10 to 0 mL.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. For a 1:1 complex, the maximum absorbance will be at a mole fraction of 0.5.[5][6][7]

Figure 3: Job's method experimental workflow.

Synthesis of this compound (HEDTA)

The synthesis of HEDTA can be achieved through the carboxymethylation of N-(2-hydroxyethyl)ethylenediamine. A common synthetic route involves the reaction with an alkali metal cyanide and formaldehyde (B43269) (a modified Strecker synthesis) or with chloroacetic acid. The latter is generally preferred in a laboratory setting for safety reasons.

Reaction Scheme:

N-(2-hydroxyethyl)ethylenediamine + 3 ClCH₂COOH + 3 NaOH → HEDTA + 3 NaCl + 3 H₂O

Role in Mitigating Metal-Induced Aberrant Signaling

Heavy metal toxicity is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can disrupt cellular signaling pathways by affecting key components such as growth factor receptors, G-proteins, and MAP kinases, ultimately contributing to cellular damage and apoptosis. Chelating agents like this compound can play a crucial role in mitigating this by sequestering the metal ions, thereby preventing them from participating in redox reactions that generate ROS. This action helps to restore cellular homeostasis and protect against metal-induced cytotoxicity.[8][9][10][11][12]

Figure 4: this compound's role in cellular protection.

Conclusion

This compound is a powerful and versatile chelating agent with significant applications in research and drug development. Its ability to form highly stable complexes with a wide array of metal ions is central to its utility. A thorough understanding of its chelation mechanism, quantified by stability constants, is essential for its effective application. The experimental protocols provided herein offer a robust framework for the characterization of metal-HEDTA interactions. Furthermore, the role of this compound in mitigating metal-induced cellular stress highlights its potential in therapeutic strategies aimed at combating metal toxicity. This guide serves as a foundational resource for scientists and researchers seeking to leverage the unique properties of this compound in their work.

References

- 1. iupac.org [iupac.org]

- 2. old.iupac.org [old.iupac.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. asdlib.org [asdlib.org]

- 6. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 7. Job plot - Wikipedia [en.wikipedia.org]

- 8. Heavy metal induced oxidative stress & its possible reversal by chelation therapy - Indian Journal of Medical Research [ijmr.org.in]

- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic Acid (HEEDTA) in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a versatile chelating agent. Understanding the solubility characteristics of HEEDTA is crucial for its effective application in research, pharmaceuticals, and various industrial processes. This document details the physicochemical properties of HEEDTA, its solubility profile with respect to pH and temperature, standardized experimental protocols for solubility determination, and visual representations of key concepts.

Physicochemical Properties of HEEDTA

HEEDTA is a polyamino carboxylic acid that acts as a multidentate ligand, capable of forming stable, water-soluble complexes with a variety of metal ions.[1] It is a white crystalline solid that is soluble in water.[2] The key to its utility lies in its ability to sequester metal ions, preventing them from participating in undesirable reactions such as precipitation or degradation catalysis.

Table 1: Physicochemical Properties of HEEDTA

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₈N₂O₇ | [3] |

| Molecular Weight | 278.26 g/mol | [3][4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 212 °C (decomposes) | [3] |

| pKa values (at 25°C) | pK₁: 2.39, pK₂: 5.37, pK₃: 9.93 | [3] |

| Water Solubility | 57.5 mg/mL (Sonication recommended) | [5] |

| Solubility in 3M NaOH | 0.1 M, clear, colorless | [3] |

Aqueous Solubility Profile

The aqueous solubility of HEEDTA is significantly influenced by the pH of the solution and, to a lesser extent, by temperature.

Effect of pH on HEEDTA Solubility

As a triprotic acid, the solubility of HEEDTA in water is highly dependent on the pH of the solution. The carboxylic acid groups of HEEDTA have distinct pKa values, and as the pH of the solution increases, these groups deprotonate, forming carboxylate anions. This ionization increases the polarity of the molecule, leading to a significant increase in its water solubility.

At low pH values (below pK₁), HEEDTA exists predominantly in its fully protonated, less soluble form. As the pH rises above the pKa values, the molecule becomes progressively more ionized and, consequently, more soluble in water. This is a common characteristic of organic acids, where deprotonation enhances interaction with polar water molecules.[6] For instance, the related compound EDTA is known to be poorly soluble in water at acidic pH but dissolves readily at pH 8 and above due to the formation of its salt form.[6][7]

Effect of Temperature on HEEDTA Solubility

For most solid organic compounds, solubility in water increases with temperature.[8] The dissolution process is generally endothermic, meaning it requires energy to break the crystal lattice of the solid.[8] Increasing the temperature provides this energy, facilitating the dissolution process. While specific quantitative data on the temperature-dependent solubility of HEEDTA is not extensively documented, it is expected to follow this general trend. For precise applications, it is recommended to determine the solubility at the specific temperature of interest using the experimental protocols outlined below.

Experimental Protocols for Solubility Determination

The following section details a standardized methodology for determining the aqueous solubility of a compound like HEEDTA, based on the widely accepted shake-flask method, which is considered the "gold standard" for thermodynamic solubility measurement.[9] This protocol is adapted from the OECD Guideline 105 for the Testing of Chemicals.[2][10][11][12]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent (in this case, aqueous solutions of varying pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Apparatus

-

HEEDTA: Analytical grade

-

Water: Deionized or distilled

-

Buffers: A series of buffers covering the desired pH range (e.g., phosphate, borate (B1201080) buffers).

-

Acids and Bases: For pH adjustment (e.g., HCl, NaOH).

-

Analytical Balance: Accurate to ±0.1 mg.

-

Thermostatically controlled shaker or water bath: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Centrifuge: For separating undissolved solid.

-

Filtration apparatus: Syringe filters (e.g., 0.22 µm) to remove fine particles.

-

pH meter: Calibrated.

-

Analytical instrument: For quantifying the dissolved HEEDTA concentration (e.g., HPLC-UV, LC-MS).

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

Experimental Procedure

-

Preparation of Test Solutions: Prepare a series of aqueous buffer solutions at the desired pH values.

-

Addition of HEEDTA: Add an excess amount of HEEDTA to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flasks in the thermostatically controlled shaker and agitate at a constant temperature. The time required to reach equilibrium should be determined in a preliminary experiment (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the solutions to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge an aliquot of the supernatant and/or filter it through a fine-pore membrane filter.

-

pH Measurement: Measure the pH of the final saturated solution.

-

Quantification: Accurately dilute the clear, saturated filtrate and analyze the concentration of dissolved HEEDTA using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The solubility is reported as the concentration of HEEDTA in the saturated solution (e.g., in mg/mL or mol/L) at the measured final pH and temperature.

Visualizations

The following diagrams illustrate key concepts related to the solubility and function of HEEDTA.

Caption: Factors affecting HEEDTA's aqueous solubility.

Caption: Experimental workflow for solubility determination.

Caption: The chelation process of a metal ion by HEEDTA.

References

- 1. pH-metric solubility. 2: Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods - ProQuest [proquest.com]

- 2. filab.fr [filab.fr]

- 3. N-(2-Hydroxyethyl)ethylenediaminetriacetic acid | 150-39-0 [chemicalbook.com]

- 4. Hydroxyethylethylenediaminetriacetic acid | C10H18N2O7 | CID 8773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acri.gov.tw [acri.gov.tw]

- 6. physical chemistry - Why is EDTA most soluble at a pH 8? (addition of NaOH) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.ca]

- 11. oecd.org [oecd.org]

- 12. Water Solubility | Scymaris [scymaris.com]

A Technical Guide to the Structural and Functional Differences Between EDTA and EDTA-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional distinctions between ethylenediaminetetraacetic acid (EDTA) and its hydroxylated analog, N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (EDTA-OH or HEDTA). Understanding these differences is critical for applications ranging from biopharmaceutical formulation to cellular biology and drug delivery systems.

Molecular Structure: The Foundational Difference

The primary distinction between EDTA and this compound lies in the nature of the functional groups attached to the ethylenediamine (B42938) backbone. EDTA is a hexadentate chelating agent, meaning it has six points of attachment to a metal ion. These consist of two nitrogen atoms and four carboxyl groups. In contrast, this compound is a pentadentate or hexadentate chelating agent, featuring one hydroxyethyl (B10761427) group in place of one of the carboxymethyl arms.[1] This substitution has significant implications for the molecule's steric hindrance, coordination chemistry, and interaction with metal ions.

EDTA (Ethylenediaminetetraacetic acid): A symmetric molecule with four carboxymethyl groups (-CH₂COOH) providing four oxygen and two nitrogen donor atoms for chelation.

This compound (N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid or HEDTA): An asymmetric molecule containing three carboxymethyl groups and one hydroxyethyl group (-CH₂CH₂OH). The oxygen of the hydroxyl group can also participate in chelation, allowing it to act as a hexadentate ligand in some coordination environments.

Physicochemical Properties: A Comparative Analysis

The structural variance between EDTA and this compound directly influences their physical and chemical properties. These differences are crucial for selecting the appropriate chelator for a specific application.

| Property | EDTA | This compound (HEDTA) |

| Molecular Formula | C₁₀H₁₆N₂O₈ | C₁₀H₁₈N₂O₇ |

| Molecular Weight | 292.24 g/mol | 278.26 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | Decomposes at >240°C | 212°C (decomposes) |

| Water Solubility | Slightly soluble in cold water, more soluble in basic solutions. | Soluble in water. |

Acid-Base Properties: pKa Values

The acidity of the carboxylic acid and amino groups, represented by their pKa values, is fundamental to the chelating ability of these molecules, as it determines the species present at a given pH. EDTA has six pKa values corresponding to the four carboxylic acids and two amine groups.[2][3] HEDTA has three carboxylic acid groups and therefore different pKa values.

| pKa Value | EDTA | This compound (HEDTA) |

| pK₁ | 0.0 | 2.39 |

| pK₂ | 1.5 | 5.37 |

| pK₃ | 2.0 | 9.93 |

| pK₄ | 2.69 | - |

| pK₅ | 6.13 | - |

| pK₆ | 10.24 | - |

Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.

Metal Ion Chelation: Stability Constants (log K)

The stability constant (log K) quantifies the affinity of a chelating agent for a specific metal ion. A higher log K value indicates a more stable metal-chelate complex. The substitution of a carboxymethyl group with a hydroxyethyl group in this compound generally results in slightly lower stability constants compared to EDTA for many metal ions. However, the affinity of HEDTA for certain metals, like iron, remains very strong.

| Metal Ion | EDTA (log K) | This compound (HEDTA) (log K) |

| Ca²⁺ | 10.7 | 8.0 |

| Mg²⁺ | 8.7 | 7.0 |

| Fe³⁺ | 25.1 | 19.8 |

| Cu²⁺ | 18.8 | 17.4 |

| Zn²⁺ | 16.5 | 14.5 |

| Pb²⁺ | 18.0 | 15.8 |

| Al³⁺ | 16.1 | 14.0 |

Source: Data compiled from various sources. Stability constants are pH-dependent and can vary with experimental conditions.

Synthesis and Analysis: Experimental Considerations

Synthesis

EDTA Synthesis (Industrial Method): The industrial synthesis of EDTA is typically achieved through the reaction of ethylenediamine, formaldehyde, and a cyanide source (like sodium cyanide or hydrogen cyanide). This process, known as the Strecker synthesis, yields the tetrasodium (B8768297) salt of EDTA, which can then be acidified to produce the free acid form.

This compound (HEDTA) Synthesis: A common laboratory synthesis for HEDTA involves the reaction of N-(2-hydroxyethyl)ethylenediamine with chloroacetic acid in an alkaline medium. The reaction proceeds via nucleophilic substitution, where the amine groups of the hydroxyethylethylenediamine displace the chloride from chloroacetic acid.

A generalized laboratory protocol for the synthesis of a chelating resin with HEDTA has been described, which involves chemically bonding HEDTA to a resin matrix.[4][5]

Analytical Determination

High-Performance Liquid Chromatography (HPLC): A robust HPLC method has been developed for the simultaneous determination of EDTA and HEDTA.[6] This method is particularly useful for analyzing complex matrices.

-

Principle: The chelating agents are complexed with a metal ion, typically iron(III) or copper(II), to form a UV-active complex that can be detected by a UV-Vis detector.[7][8] The separation is achieved on a suitable stationary phase, such as a C18 or an ion-exchange column.

-

Mobile Phase: A typical mobile phase might consist of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol.

-

Detection: The metal-chelate complex is detected at a wavelength where it exhibits strong absorbance, for instance, around 260 nm for the Fe(III)-EDTA complex.[7]

Applications in Research and Drug Development

Both EDTA and this compound are widely used in research and pharmaceutical development due to their ability to control metal ion concentrations.

-

Enzyme Inhibition: Many enzymes, particularly nucleases and some proteases, require divalent metal ions like Mg²⁺ or Mn²⁺ as cofactors. The chelation of these ions by EDTA or HEDTA leads to enzyme inhibition, which is invaluable for protecting proteins and nucleic acids during extraction and purification.

-

Anticoagulation: EDTA is a common anticoagulant used in blood collection tubes for hematological studies. It prevents coagulation by chelating calcium ions (Ca²⁺), which are essential for the clotting cascade.

-

Drug Formulation: In pharmaceutical formulations, these chelating agents can act as stabilizers by sequestering metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs).

-

Cell Biology: In cell culture, EDTA is used to detach adherent cells from culture surfaces by chelating the calcium ions required for cell-cell and cell-matrix adhesion proteins. HEDTA can also be employed for similar purposes.[9]

-

Heavy Metal Detoxification: Chelation therapy using EDTA has been explored for the treatment of heavy metal poisoning.[10]

Visualizations

Caption: Generalized process of metal ion chelation by EDTA or this compound.

Caption: A typical workflow for the analysis of EDTA and HEDTA using HPLC.

Conclusion

The substitution of a single carboxymethyl group with a hydroxyethyl group imparts distinct properties to this compound compared to its parent compound, EDTA. While both are powerful chelating agents, the differences in their denticity, pKa values, and the stability of their metal complexes make them suitable for different applications. For researchers and drug development professionals, a thorough understanding of these nuances is essential for the rational selection and effective use of these versatile molecules in complex biological and chemical systems.

References

- 1. hEDTA and EDDS as sustainable and harmless alternatives to NTA as trace metal chelators in Methanothermobacter marburgensis cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethylenediaminetetraacetic acid (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]

- 3. quora.com [quora.com]

- 4. Synthesis and characterization of an N-(2-hydroxyethyl)-ethylenediaminetriacetic acid resin - UNT Digital Library [digital.library.unt.edu]

- 5. Synthesis and characterization of an N-(2-hydroxyethyl)-ethylenediaminetriacetic acid resin (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 6. Determination of EDTA and HEDTA in Hanford defense waste by high-performance liquid chromatography (Conference) | OSTI.GOV [osti.gov]

- 7. bgb-analytik.com [bgb-analytik.com]

- 8. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability Constants of HEDTA with a Focus on Metal Ion Chelation

Abstract

N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), a versatile aminopolycarboxylic acid chelating agent, plays a crucial role in a multitude of scientific and industrial applications. Its ability to form stable, water-soluble complexes with a wide array of metal ions makes it invaluable in fields ranging from pharmaceuticals to environmental remediation.[1][2] This technical guide provides a comprehensive overview of the stability constants of HEDTA with various metal ions, offering a valuable resource for researchers and professionals in drug development and other scientific disciplines. The document outlines detailed experimental protocols for the determination of these constants and includes a structured summary of quantitative data to facilitate comparative analysis.

Introduction to HEDTA and Metal Ion Chelation

HEDTA, also known as HEEDTA or EDTA-OH, is a structural analogue of the more widely known ethylenediaminetetraacetic acid (EDTA).[3] The presence of a hydroxyethyl (B10761427) group in its molecular structure gives it unique properties, influencing the stability and selectivity of the metal complexes it forms.[3] This characteristic can be advantageous in specific applications, such as the selective titration of metal ions and the masking of interfering ions.[3]

The stability of a complex formed between a metal ion and a ligand like HEDTA is quantified by its stability constant (K), which is typically expressed in its logarithmic form (log K).[1] A higher log K value is indicative of a stronger and more stable complex.[1] These constants are fundamental in understanding and predicting the behavior of metal ions in the presence of HEDTA, which is critical for applications such as controlling metal-catalyzed degradation of pharmaceuticals and developing metal-based therapeutics.[1]

Stability Constants of HEDTA with Various Metal Ions

The interaction of HEDTA with different metal ions results in complexes of varying stability. This section presents a compilation of stability constants for HEDTA with a range of divalent and trivalent metal ions. It is important to note that the experimental conditions, particularly temperature and ionic strength, can significantly affect the determined stability constants. Therefore, direct comparisons of values obtained under different conditions should be made with caution.[1]

| Metal Ion | Log K Value | Temperature (°C) | Ionic Strength (M) |

| Co²⁺ | 14.5 | Not Specified | Not Specified |

| Cu²⁺ | 17.4 | 20 | 0.1 |

| Fe²⁺ | 12.2 | 20 | 0.1 |

| Mn²⁺ | 10.7 | 20 | 0.1 |

| Ni²⁺ | 17.0 | 20 | 0.1 |

| Zn²⁺ | 14.5 | 20 | 0.1 |

| Fe³⁺ | 19.8 | 20 | 0.1 |

| Ga³⁺ | 22.3 | Not Specified | Not Specified |

Note: The values for Cu²⁺, Fe²⁺, Mn²⁺, Ni²⁺, and Zn²⁺ are for HEDTA, which is another common name for HEEDTA.[1]

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a cornerstone of coordination chemistry. Potentiometric titration and spectrophotometry are two of the most prevalent and reliable methods employed for this purpose.[1]

Potentiometric Titration

This method is widely used to determine the stability constants of metal complexes. It involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base.[1] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.[1]

Principle: The formation of a metal-HEDTA complex can be represented by the following equilibrium: Mⁿ⁺ + H₃L ⇌ ML⁽³⁻ⁿ⁾⁻ + 3H⁺ (where H₃L represents HEDTA)

By titrating a solution containing the metal ion and HEDTA with a strong base (e.g., NaOH), the protons are neutralized, and the equilibrium shifts towards the formation of the metal complex. The pH of the solution is monitored throughout the titration, and the resulting titration curve provides the data needed to calculate the stability constant.

Materials and Reagents:

-

pH meter with a glass electrode

-

Constant temperature bath

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standard solution of the metal salt of interest

-

HEDTA solution of known concentration

-

Background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength

-

Deionized water

General Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.

-

Sample Preparation: In a thermostated titration vessel, place a known volume of a solution containing the metal ion, HEDTA, and the background electrolyte. The concentrations should be chosen to ensure the formation of the complex.

-

Titration: Titrate the solution with the standardized strong base, adding small increments of the titrant.

-

Data Collection: After each addition of the titrant, allow the system to reach equilibrium and record the pH reading and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to obtain the titration curve. The stability constant is then calculated from this data using appropriate software or manual calculations that model the equilibria in the solution.

Spectrophotometry

Spectrophotometry can be used when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.

Principle: The formation of the colored metal-HEDTA complex is monitored by measuring the absorbance of the solution at a specific wavelength. By varying the concentrations of the metal ion and HEDTA, the stoichiometry and stability constant of the complex can be determined using methods like the mole-ratio method or Job's method of continuous variation.

General Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-HEDTA complex.

-

Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of HEDTA. Measure the absorbance of each solution at λmax. Plot absorbance versus the molar ratio of [HEDTA]/[Metal]. The point of inflection in the curve indicates the stoichiometry of the complex, and the data can be used to calculate the stability constant.

-

Job's Method: Prepare a series of solutions where the total molar concentration of the metal ion and HEDTA is constant, but their mole fractions are varied. Measure the absorbance of each solution at λmax. Plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex, and the stability constant can be calculated from the data.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the stability constant of a metal-HEDTA complex using potentiometric titration.

Caption: Workflow for potentiometric titration to determine metal-HEDTA stability constants.

Conclusion

This technical guide provides essential information on the stability constants of HEDTA with various metal ions, which is of significant interest to researchers in chemistry, biology, and medicine. The compiled data and detailed experimental protocols serve as a practical resource for scientists and professionals engaged in drug development and other fields where metal ion chelation is critical. The provided workflow for potentiometric titration offers a clear, step-by-step visual aid for conducting these fundamental experiments. A thorough understanding of these stability constants is paramount for the effective application of HEDTA in diverse scientific and industrial contexts.

References

An In-depth Technical Guide to the Spectroscopic Characterization of EDTA and its Derivatives

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Ethylenediaminetetraacetic acid (EDTA) and its various forms. It is intended for researchers, scientists, and drug development professionals who utilize EDTA in their work and require a deeper understanding of its analytical characterization. While a distinct, stable molecule referred to as "EDTA-OH" is not prominently described in the scientific literature as a standalone derivative, this guide will cover the spectroscopic properties of EDTA and discuss the influence of hydroxyl groups that can arise from the hydrolysis of metal-EDTA complexes or through reactions involving hydroxyl radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of EDTA and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons within the molecule.

1.1. ¹H NMR Spectroscopy

Free EDTA in an aqueous solution typically displays two distinct singlets in its ¹H NMR spectrum, corresponding to the protons of the acetate groups and the ethylene backbone.[1][2] The chemical shifts of these protons are sensitive to the pH of the solution and the presence of metal ions. Upon chelation with a metal ion, the ¹H NMR spectrum of EDTA undergoes significant changes. The number and multiplicity of the signals can change due to conformational locking of the molecule upon complexation, leading to unique spectral patterns for different metal-EDTA complexes.[1][2]

1.2. ¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum of EDTA provides valuable structural information. The chemical shifts of the carboxylate and ethylene carbons are indicative of the coordination state of the EDTA molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for EDTA and its Derivatives

| Compound/Complex | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Free EDTA | D₂O | Acetate-CH₂: ~3.6-3.8, Ethylene-CH₂: ~3.2-3.5[1] | Carboxylate-C=O: ~175-180, Acetate-CH₂: ~60-65, Ethylene-CH₂: ~50-55 |

| In-EDTA Complex | D₂O | AB pattern for acetate-CH₂ protons, singlet for ethylene-CH₂ protons[1] | Not specified |

| La(EDTA-PA₂) | D₂O | Not specified | Multiple resonances due to complexation[3] |

1.3. Experimental Protocol: NMR Spectroscopy of EDTA

A general protocol for acquiring NMR spectra of EDTA and its complexes is as follows:

-

Sample Preparation: Dissolve a known quantity of the EDTA sample in a suitable deuterated solvent, typically D₂O for aqueous studies. The concentration should be optimized for the specific instrument being used. For studies involving metal complexes, a stoichiometric amount of the metal salt is added to the EDTA solution. The pH of the solution should be carefully adjusted and recorded, as it can significantly influence the chemical shifts.

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹H NMR, a simple pulse-acquire sequence is usually sufficient. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as DSS or TSP for aqueous solutions.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of EDTA and its complexes. Electrospray ionization (ESI) is a commonly used ionization method for these compounds.

The ESI mass spectrum of free EDTA typically shows the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode.[4] The molecular weight of EDTA is 292.24 g/mol .[5] In the presence of metal ions, the mass spectrum will show peaks corresponding to the metal-EDTA complexes. The fragmentation behavior of EDTA and its metal complexes under different activation conditions (CID, IRMPD, HCD) has been studied, revealing characteristic fragmentation patterns that can aid in structural elucidation.[4]

Table 2: Key Mass Spectrometry Data for EDTA

| Ionization Mode | Ion | m/z |

| Positive ESI | [M+H]⁺ | 293.10 |

| Negative ESI | [M-H]⁻ | 291.09 |

2.1. Experimental Protocol: Mass Spectrometry of EDTA

-

Sample Preparation: Prepare a dilute solution of the EDTA sample in a solvent suitable for ESI, such as a mixture of water and methanol or acetonitrile. For metal complexes, the metal salt is added to the EDTA solution.

-

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range. For fragmentation studies, select the parent ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of EDTA shows characteristic absorption bands for the carboxylic acid and amine functional groups.

The spectrum of free EDTA exhibits a broad absorption band in the region of 3000-3500 cm⁻¹ due to the O-H stretching of the carboxylic acid groups.[6][7] Strong absorption bands corresponding to the C=O stretching of the carboxyl groups are observed around 1700-1750 cm⁻¹ (for the protonated form) and 1600-1650 cm⁻¹ (for the deprotonated carboxylate form).[6][8] The N-H stretching and bending vibrations can also be observed. Upon complexation with a metal ion, the positions of the carboxylate stretching bands are shifted, which can provide information about the coordination of the carboxylate groups to the metal ion.[9]

Table 3: Characteristic FT-IR Absorption Bands for EDTA

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3000-3500 (broad)[6][7] |

| C-H stretch | 2800-3000 |

| C=O stretch (protonated COOH) | ~1725[6] |

| C=O stretch (deprotonated COO⁻) | ~1620-1670[8][9] |

| C-N stretch | ~1014[9] |

3.1. Experimental Protocol: FT-IR Spectroscopy of EDTA

-

Sample Preparation: Prepare the sample as a KBr pellet or a mull. For solid samples, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet.

-

Data Acquisition: Place the sample in the sample compartment of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the KBr pellet or the mulling agent is also recorded and subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the metal complexes of EDTA. While EDTA itself does not have strong absorption in the UV-visible region, many of its metal complexes exhibit characteristic absorption bands.[10] The formation of a metal-EDTA complex can be monitored by observing the changes in the UV-Vis spectrum. For example, the complex of Fe(III) with EDTA has an absorption maximum at 258 nm.[11] This property is often used for the quantitative determination of EDTA.[11][12]

Table 4: UV-Vis Absorption Maxima for Selected EDTA Complexes

| Complex | Wavelength (nm) |

| Fe(III)-EDTA | 258[11] |

| Fe(II)EDTA-NO | 438[13] |

| Am(III)-EDTA | ~505[14] |

4.1. Experimental Protocol: UV-Vis Spectroscopy of EDTA Complexes

-

Sample Preparation: Prepare solutions of the metal salt and EDTA in a suitable solvent, typically water. Mix the solutions to form the metal-EDTA complex. The pH of the solution should be controlled, as it can affect the complex formation and the UV-Vis spectrum.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the solution using a spectrophotometer over a suitable wavelength range. A blank solution containing the solvent and any buffer should be used as a reference.

-

Data Analysis: Analyze the spectrum to determine the wavelength of maximum absorbance (λmax) and the absorbance value. This information can be used for quantitative analysis using the Beer-Lambert law.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of EDTA and a logical relationship concerning the effect of pH on EDTA speciation.

Caption: General workflow for the spectroscopic characterization of EDTA.

Caption: Speciation of EDTA as a function of pH.

Influence of Hydroxyl Groups

While a stable "this compound" derivative is not commonly isolated and characterized, hydroxyl groups can be associated with EDTA in two main contexts:

-

Hydrolysis of Metal-EDTA Complexes: At alkaline pH, metal-EDTA complexes can undergo hydrolysis to form ternary complexes containing hydroxide ligands, such as [M(OH)(EDTA)]ⁿ⁻.[14][15] The formation of these species can be studied by spectroscopic techniques, particularly UV-Vis and potentiometric titrations, by monitoring spectral changes as a function of pH.

-

Hydroxyl Radical Generation: The Fe(II)-EDTA complex is known to catalyze the decomposition of hydrogen peroxide to produce hydroxyl radicals (•OH) in the Fenton reaction.[16][17] This system is used in protein footprinting to study protein structure and dynamics. The generation of hydroxyl radicals can be monitored indirectly by observing the oxidation of a reporter molecule or directly by techniques like electron paramagnetic resonance (EPR) spectroscopy. The oxidative modifications to proteins or other molecules caused by these radicals can be characterized by mass spectrometry.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylenediaminetetraacetic acid [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pjoes.com [pjoes.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural characterisation of hydrolysed Cm(III)-EDTA solution species under alkaline conditions: a TRLFS, vibronic side-band and quantum chemical study | Semantic Scholar [semanticscholar.org]

- 16. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH) for Researchers and Drug Development Professionals

An essential chelating agent in biomedical research and pharmaceutical development, N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH) offers unique properties for modulating metal ion homeostasis and mitigating metal-induced toxicity. This guide provides a comprehensive overview of its commercial availability, purity grades, and key experimental applications, designed for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Purity Grades of this compound

This compound is available from a range of commercial suppliers in various purity grades suitable for research and development purposes. The selection of a specific grade is contingent on the experimental requirements, with higher purity grades being essential for sensitive in vivo and in vitro studies. The following tables summarize the offerings from prominent chemical suppliers.

Table 1: Commercial Suppliers of this compound (Free Acid, CAS: 150-39-0)

| Supplier | Product Number(s) | Purity Grade(s) | Notes |

| MedchemExpress | HY-W013851 | 97.11%[1] | Certificate of Analysis available.[2] |

| Sigma-Aldrich | H7154, H8126 | ≥98% (BioXtra), ~98%[3][4][5] | BioXtra grade is tested for various cation traces.[4] |

| TCI America | H0243 | >98.0%[6][7] | |

| Dojindo | E005 | ≥99.0% (Titration)[8] | Specifications include limits on heavy metals and iron.[8] |

| Oakwood Chemical | 492380 | Not specified | |

| LookChem | Not applicable | 98% | Data from raw suppliers.[9] |

| GERBU Biotechnik GmbH | E005 | Not specified (from Dojindo)[10] |

Table 2: Commercial Suppliers of this compound Trisodium Salt Hydrate (CAS: 207386-87-6)

| Supplier | Product Number(s) | Purity Grade(s) | Notes |

| Sigma-Aldrich | 161535 | 99%[11][12][13] | |

| Chem-Impex | 01633 | ≥99% (Assay by titration)[14] | |

| Santa Cruz Biotechnology | sc-228148 | Not specified | |

| Other Suppliers | Not applicable | min 99%[15] | Various suppliers offer this salt form. |

Core Applications and Experimental Protocols

This compound's utility in research and drug development stems from its strong chelating properties, which allow it to form stable complexes with various metal ions. This characteristic is harnessed in a multitude of experimental settings.

Metal Ion Chelation and Toxicity Reduction

A primary application of this compound is in the chelation of toxic heavy metals. Its ability to bind with metal ions facilitates their removal from biological systems, a principle applied in chelation therapy.

Experimental Protocol: In Vivo Metal Chelation Study

This protocol provides a general framework for an in vivo study investigating the efficacy of this compound in reducing heavy metal burden, based on established chelation therapy principles.

-

Animal Model: Select an appropriate animal model (e.g., rats or mice) and induce metal toxicity through controlled exposure to a specific metal salt (e.g., lead acetate).

-

This compound Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., physiological saline). Administer this compound to the animals via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosage might be in the range of 50 mg/kg, administered daily for a set period (e.g., 5 days).[16]

-

Sample Collection: Collect biological samples such as blood, urine, and tissues (e.g., brain, liver, kidneys) at baseline and at various time points post-treatment.

-

Metal Quantification: Analyze the concentration of the target metal in the collected samples using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14]

-

Data Analysis: Compare the metal levels in the this compound treated group with a control group (receiving vehicle only) to determine the efficacy of the chelation therapy.

Modulation of Metal-Dependent Signaling Pathways

Metal ions are crucial cofactors for numerous enzymes and play vital roles in various signaling pathways. By chelating these ions, this compound can be used to probe the function of metal-dependent processes and to counteract pathological conditions arising from metal dysregulation.

Signaling Pathway: Metal Ion Homeostasis and Oxidative Stress

This compound can influence signaling pathways involved in maintaining metal ion homeostasis and in the cellular response to oxidative stress. For instance, by chelating redox-active metals like iron and copper, this compound can mitigate the formation of reactive oxygen species (ROS) through Fenton-like reactions, thereby protecting cells from oxidative damage.[17] This can impact downstream signaling cascades such as the NRF2/ARE pathway, a master regulator of the antioxidant response.[7][18]

Blood-Brain Barrier Permeability Studies

A noteworthy characteristic of this compound is its reported ability to cross the blood-brain barrier (BBB).[16] This property makes it a valuable tool for studying BBB transport mechanisms and for the potential delivery of therapeutic agents to the central nervous system.

Experimental Workflow: In Vitro Blood-Brain Barrier Transport Assay

This workflow describes a general approach to assess the permeability of this compound across an in vitro BBB model.

Analytical Quantification of this compound in Biological Samples

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for this purpose.

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol is based on the principle of pre-column derivatization to form a UV-absorbing complex.

-

Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, urine) using an appropriate method, such as protein precipitation followed by solid-phase extraction.

-